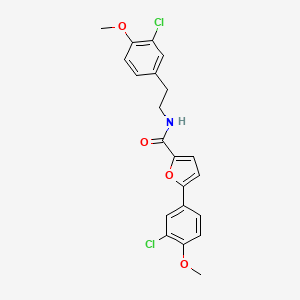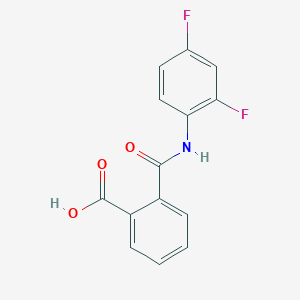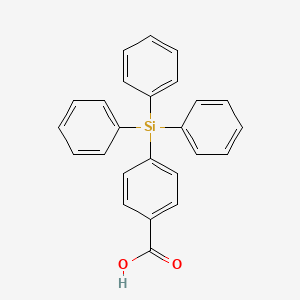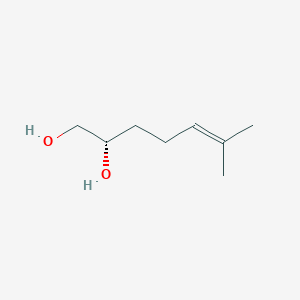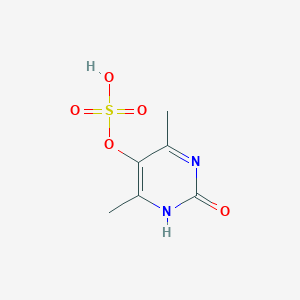
4,6-Dimethyl-2-hydroxy-5-pyrimidinyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4,6-Dimethyl-2-hydroxy-5-pyrimidinyl sulfate involves several steps. One common method includes the reaction of 4,6-dimethyl-2-hydroxypyrimidine with sulfuric acid under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities .
Analyse Des Réactions Chimiques
4,6-Dimethyl-2-hydroxy-5-pyrimidinyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Applications De Recherche Scientifique
4,6-Dimethyl-2-hydroxy-5-pyrimidinyl sulfate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-2-hydroxy-5-pyrimidinyl sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4,6-Dimethyl-2-hydroxy-5-pyrimidinyl sulfate can be compared with other similar compounds, such as:
4,6-Dimethyl-2-hydroxypyrimidine: This compound shares a similar structure but lacks the sulfate group, which can significantly alter its chemical properties and reactivity.
2-Hydroxy-4,6-dimethylpyrimidine: Another similar compound, differing in the position of the hydroxyl group, which can affect its interactions and applications.
Propriétés
Numéro CAS |
87814-14-0 |
|---|---|
Formule moléculaire |
C6H8N2O5S |
Poids moléculaire |
220.21 g/mol |
Nom IUPAC |
(4,6-dimethyl-2-oxo-1H-pyrimidin-5-yl) hydrogen sulfate |
InChI |
InChI=1S/C6H8N2O5S/c1-3-5(13-14(10,11)12)4(2)8-6(9)7-3/h1-2H3,(H,7,8,9)(H,10,11,12) |
Clé InChI |
KDLQPRDDKNPORT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=O)N1)C)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


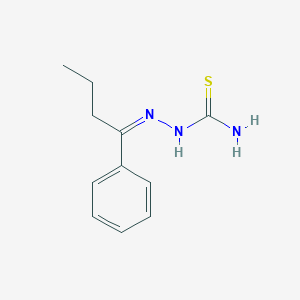
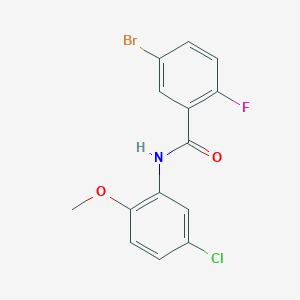
![2-[(Diphenylmethyl)carbamoyl]benzoic acid](/img/structure/B11945087.png)
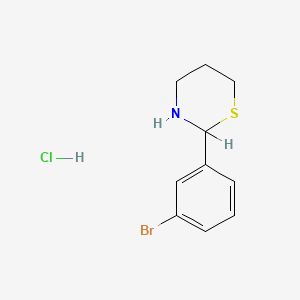
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B11945089.png)
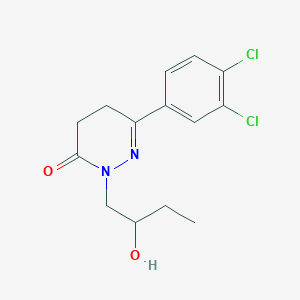
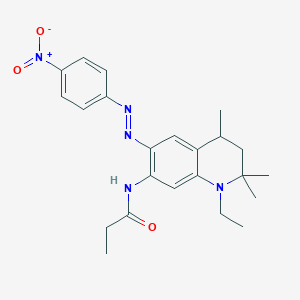
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11945097.png)
